molecular formula C10H12N8O5 B1384627 2'-Azido guanosine CAS No. 60921-30-4

2'-Azido guanosine

Cat. No. B1384627
CAS RN: 60921-30-4
M. Wt: 324.25 g/mol
InChI Key: KOYOGLPRZZLHQG-AEHJODJJSA-N
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Description

2’-Azido guanosine is a prominent biomedical entity that holds substantial significance in the realm of antiviral interventions . It has formidable potential as a robust impediment towards RNA viruses and retroviruses, and it plays a crucial role in combating viral infections .


Synthesis Analysis

The synthesis of 2’-Azido guanosine involves the use of phosphoramidite chemistry in the presence of azido groups . Novel 2’-azido cytidine and 2’-azido guanosine building blocks have been synthesized and efficiently incorporated into RNA .


Molecular Structure Analysis

The X-ray crystallographic analysis of 2’-azido uridine and 2’-azido adenosine modified RNAs reveals crucial structural details of this modification within an A-form double helical environment . The 2’-azido group supports the C3’-endo ribose conformation and shows distinct water-bridged hydrogen bonding patterns in the minor groove .


Chemical Reactions Analysis

The 2’-azido group is a versatile bioorthogonal reporter moiety used for site-specific labeling and functionalization of RNA to probe its biology . It is compatible with 2’-fluoro and/or 2’-O-methyl modifications to achieve siRNAs of rich modification patterns and tunable properties .


Physical And Chemical Properties Analysis

The 2’-N3 modification favors the RNA C3’-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure . It is exceptionally well tolerated in the guide strand of siRNAs even when it is directly located at the cleavage site .

Scientific Research Applications

Application Summary

2’-Azido guanosine (2’-AG) is a modified form of guanosine, which is a purine nucleoside found in RNA and DNA. It is a modified nucleoside that has been used in a variety of scientific research applications, including biochemistry, molecular biology, and biotechnology.

Methods of Application

The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation and are often time-consuming, low-yielding and labor-intensive . In particular, the synthesis of RNA with internal 2′-azido modifications is restricted to a single approach that employs P (V) chemistry instead of the widely used P (III) phosphoramidite chemistry . To fill this methodological gap, a novel convenient path toward 2′-azido RNA from readily accessible 2′-amino RNA through treatment with the diazotizing reagent fluorosulfuryl azide (FSO 2 N 3 ) has been presented . A diazotransfer reaction was established for oligoribonucleotides of different lengths and secondary structures .

Results or Outcomes

The robustness of the approach was further demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

siRNA Technologies

Application Summary

2’-Azido guanosine has been used in the field of siRNA technologies . Small interfering RNA (siRNA) is a class of double-stranded RNA molecules, 20-25 base pairs in length, that play a variety of roles in biology. Most notably, siRNA is involved in the RNA interference (RNAi) pathway, where it interferes with the expression of specific genes with complementary nucleotide sequences .

Methods of Application

The synthetic ease of generating 2’-azido RNA has paved the way for biotechnological applications, in particular for siRNA technologies . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . A novel convenient path toward 2’-azido RNA from readily accessible 2’-amino RNA through treatment with the diazotizing reagent fluorosulfuryl azide (FSO 2 N 3 ) has been presented .

Results or Outcomes

The robustness of the approach was further demonstrated for RNAs containing multiple 2’-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge . The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies .

Oligonucleotide Synthesis

Application Summary

2’-Azido guanosine has been used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules, oligomers, that have a wide range of applications in genetic testing, research, and forensics .

Methods of Application

Various 2’-and 3’-azido modified nucleosides have been synthesized and immobilized on controlled pore glass (CPG) to be used as starting material for the synthesis of oligonucleotides (ONs) with 3’-terminal azide . In a model study, immobilized 3’-azidoadenosine was used as a starting block for the synthesis of a series of oligodeoxynucleotides (ODNs) of increasing length .

Results or Outcomes

Upon synthesis, the ODNs were enzymatically digested into monomers and analyzed by RP-HPLC . A peak corresponding to 3’-azidoadenosine was clearly identified in all samples . Quantitative analysis showed that 3’-azidoadenosine was present in nearly the expected ratio to deoxycytidine, which was used as an internal standard . Most importantly, the ratio remained the same for all three ODNs regardless of their length, demonstrating that a higher number of coupling cycles does not lead to higher degradation of the azide .

RNA Metabolic Labeling Approaches

Application Summary

2’-Azido guanosine has been used in RNA metabolic labeling approaches . Metabolic labeling is a technique used in molecular biology to track the incorporation of synthetic molecules into macromolecules .

Methods of Application

The synthetic ease of generating 2’-azido RNA has paved the way for biotechnological applications, in particular for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . A novel convenient path toward 2’-azido RNA from readily accessible 2’-amino RNA through treatment with the diazotransfer reagent fluorosulfuryl azide (FSO 2 N 3 ) has been presented .

Results or Outcomes

The robustness of the approach was further demonstrated for RNAs containing multiple 2’-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge . The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides .

Fluorescent Labeling of RNA

Application Summary

2’-Azido guanosine has been used for fluorescent labeling of RNA . Fluorescent labeling is a method used in molecular biology to label a specific protein, DNA or RNA so it can be visually tracked .

Methods of Application

The 2’-azido modifications are compatible with 2’-fluoro and/or 2’-O-methyl modifications to achieve siRNAs of rich modification patterns and tunable properties, such as increased nuclease resistance or additional chemical reactivity . The latter was demonstrated by the utilization of the 2’-azido groups for bioorthogonal Click reactions that allows efficient fluorescent labeling of the RNA .

Results or Outcomes

The fluorescent labeling of RNA using 2’-azido guanosine allows for the visualization and tracking of RNA in various biological systems . This can be particularly useful in studying the function and behavior of RNA in living cells .

Safety And Hazards

While specific safety data for 2’-Azido guanosine was not found, guanosine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and can cause eye and skin irritation .

Future Directions

The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides . The most recent research in the field aims to synthesize RNAs-of-interest bearing a variety of unnatural nucleosides .

properties

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O5/c11-9-14-6-4(7(21)15-9)13-2-18(6)8-10(22,16-17-12)5(20)3(1-19)23-8/h2-3,5,8,19-20,22H,1H2,(H3,11,14,15,21)/t3-,5-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYOGLPRZZLHQG-AEHJODJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Azido guanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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